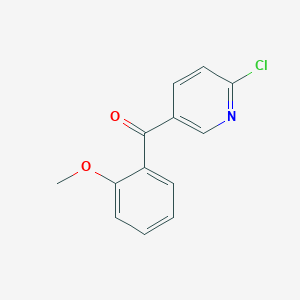

2-Chloro-5-(2-methoxybenzoyl)pyridine

Description

2-Chloro-5-(2-methoxybenzoyl)pyridine is a substituted pyridine derivative featuring a chloro group at the 2-position and a 2-methoxybenzoyl moiety at the 5-position. The 2-chloro-pyridine scaffold is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing effects and reactivity in cross-coupling reactions . The 2-methoxybenzoyl group may enhance lipophilicity and influence binding interactions in biological systems, similar to other aryl-substituted pyridines .

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXOBOKMBFXPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239474 | |

| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86580-59-8 | |

| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86580-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxybenzoyl)pyridine typically involves the reaction of 2-methoxybenzoyl chloride with 2-chloropyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxybenzoyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis

2-Chloro-5-(2-methoxybenzoyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in the development of new compounds. For example, it can be utilized in the synthesis of pyridine derivatives that exhibit unique chemical properties.

| Application | Details |

|---|---|

| Synthesis | Used as an intermediate in organic synthesis |

| Reactivity | Engages in electrophilic substitution reactions |

| Complex Formation | Forms complexes with metals for catalysis |

Biology

Biochemical Assays

Research has indicated that this compound can act as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it valuable for studying enzyme kinetics and protein-ligand interactions.

Antimicrobial Properties

Studies have shown that compounds similar to this compound demonstrate antimicrobial activity against various pathogens. For instance, pyridine derivatives have been evaluated for their efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.

| Biological Activity | Target Organisms |

|---|---|

| Antibacterial | E. coli, S. aureus |

| Antifungal | Various fungal strains |

| Mechanism of Action | Inhibition of cell wall synthesis |

Medicine

Therapeutic Potential

The compound is being explored for its potential therapeutic properties, particularly in anti-inflammatory and antimicrobial applications. Research indicates that derivatives of this compound may modulate inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs.

| Therapeutic Area | Potential Benefits |

|---|---|

| Anti-inflammatory | Modulation of inflammatory responses |

| Antimicrobial | Effective against resistant strains |

| Research Studies | Ongoing clinical trials |

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for use in the formulation of agrochemicals and pharmaceuticals.

| Industry Application | Details |

|---|---|

| Agrochemicals | Intermediate in pesticide synthesis |

| Pharmaceuticals | Development of new drug formulations |

| Material Science | Used in creating advanced materials |

Case Studies

-

Synthesis of Antimicrobial Agents

A study demonstrated the successful synthesis of pyridine-based compounds using this compound as a precursor, leading to the identification of several new antimicrobial agents effective against multi-drug resistant bacteria . -

Development of Anti-inflammatory Drugs

Research highlighted the anti-inflammatory potential of modified pyridine derivatives derived from this compound, showing significant reduction in inflammation markers in vitro . -

Industrial Scale Production

A patent described an efficient method for synthesizing pesticides using this compound as an intermediate, showcasing its scalability and environmental advantages over traditional methods .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxybenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and methoxybenzoyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key signaling molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the pyridine ring significantly alters the compound’s electronic, steric, and functional characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2-Chloro-5-Substituted Pyridines

Key Observations:

- Electron-Withdrawing Effects: The chloro group at the 2-position deactivates the pyridine ring, directing electrophilic substitution to the 3- and 5-positions.

- Spectroscopic Differences: Analogous compounds exhibit distinct NMR profiles. For example, 2-chloro-5-(2-methoxyphenyl)pyridine shows aromatic proton signals at δ 7.3–8.1 ppm in CDCl₃ , while fluorinated derivatives (e.g., 2-chloro-5-(1-fluoroethyl)pyridine) display characteristic ¹⁹F-NMR shifts near δ -180 ppm .

Biological Activity

2-Chloro-5-(2-methoxybenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom and a methoxybenzoyl group, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C12H10ClNO2. The structural features include:

- A pyridine ring, which is known for its diverse biological activities.

- A methoxybenzoyl substituent that may enhance its lipophilicity and biological interactions.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Interaction : It could interact with various receptors, modulating physiological responses.

- Antimicrobial Activity : Similar pyridine derivatives have shown antimicrobial properties, suggesting potential activity against pathogens.

Antimicrobial Properties

Research has indicated that pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that related compounds show effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 2.18 to 3.08 μM against various microbial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the anticancer potential of pyridine derivatives. For example:

- Compounds similar to this compound were tested against MCF7 (breast cancer) and MCF10A (non-tumorigenic) cell lines.

- Results indicated varying degrees of cytotoxicity, with some derivatives showing comparable effects to established chemotherapeutic agents like doxorubicin .

Study 1: Antimicrobial Activity

A study focused on the synthesis and evaluation of substituted pyridines found that compounds with similar structures exhibited potent antimicrobial effects. The study reported that certain derivatives showed MIC values significantly lower than standard antibiotics, indicating their potential as novel antimicrobial agents .

Study 2: Anticancer Activity

In another investigation, pyridine-based compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed that several compounds effectively reduced cell viability in cancerous cell lines while sparing normal cells, suggesting a selective cytotoxic profile .

Data Table: Summary of Biological Activities

| Activity | Tested Compounds | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Various pyridine derivatives | S. aureus, E. coli | 2.18 - 3.08 μM |

| Cytotoxicity | This compound | MCF7, MCF10A | IC50 values vary (not specified) |

| Enzyme Inhibition | Related compounds | Specific metabolic enzymes | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.